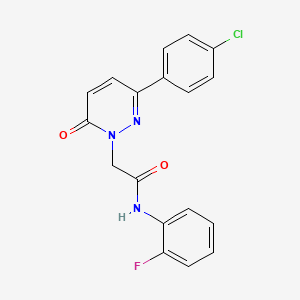
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, Suzuki coupling, or direct arylation.
Tetrazole Formation: The tetrazole moiety can be introduced through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The final step involves the coupling of the chlorinated carbazole derivative with the tetrazole-containing amine using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione derivatives, while substitution reactions may yield various carbazole derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential therapeutic agent due to its biological activity.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where carbazole derivatives have shown efficacy.
Industry: As a component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, carbazole derivatives exert their effects through interactions with various molecular targets, including enzymes, receptors, and ion channels. The tetrazole moiety may enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
2-(9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide: Lacks the chlorine atom at the 6-position.
2-(6-bromo-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide: Contains a bromine atom instead of chlorine.
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)butanamide: Contains a butanamide group instead of propanamide.
Uniqueness
The presence of the chlorine atom at the 6-position and the specific combination of the carbazole and tetrazole moieties make 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide unique. This structural uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.
属性
分子式 |
C16H13ClN6O |
|---|---|
分子量 |
340.77 g/mol |
IUPAC 名称 |
2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C16H13ClN6O/c1-8(15(24)19-16-20-22-23-21-16)9-2-4-11-12-7-10(17)3-5-13(12)18-14(11)6-9/h2-8,18H,1H3,(H2,19,20,21,22,23,24) |
InChI 键 |
UETHLTAJHCMPNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)NC4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12175765.png)
![1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B12175775.png)
![4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12175785.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B12175788.png)
![N-(pyridin-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175793.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B12175801.png)
![3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12175804.png)
![N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12175812.png)
![3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12175818.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175834.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12175847.png)


